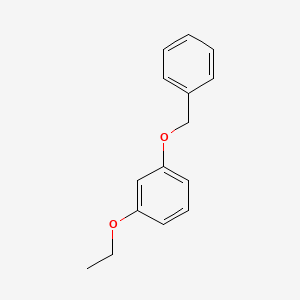
1-(Benzyloxy)-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-ethoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alcohol is deprotonated and then reacted with a benzyl halide. For instance, the reaction of 3-ethoxyphenol with benzyl bromide in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents and catalysts used in the process are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-ethoxybenzene involves its interaction with various molecular targets. For instance, in oxidation reactions, the benzyloxy group is susceptible to attack by oxidizing agents, leading to the formation of benzaldehyde derivatives. The pathways involved in these reactions are influenced by the electronic properties of the substituents on the benzene ring .
Comparison with Similar Compounds
1-(Benzyloxy)-3-ethoxybenzene can be compared with other benzene derivatives such as:
- 1-(Benzyloxy)-4-methoxybenzene
- 1-(Benzyloxy)-2-ethoxybenzene
- 1-(Benzyloxy)-3-methoxybenzene
Uniqueness: The presence of both benzyloxy and ethoxy groups in this compound provides unique reactivity and properties compared to similar compounds. This dual substitution pattern can influence the compound’s behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
1-ethoxy-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSQERWMNSRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine](/img/structure/B6328066.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)




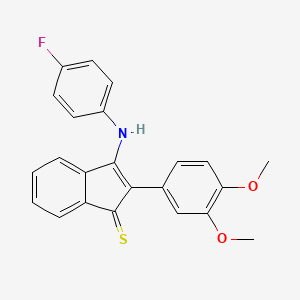
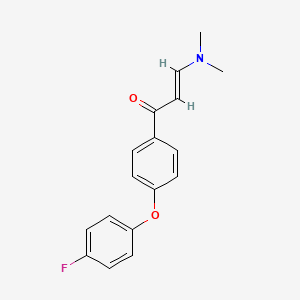
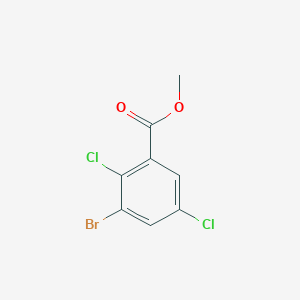

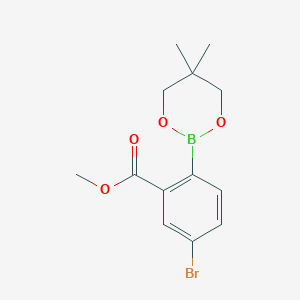

![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate](/img/structure/B6328172.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)
